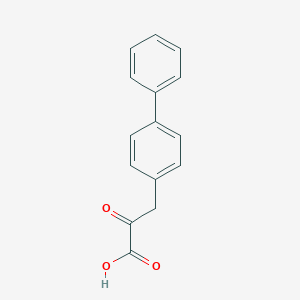

2-Oxo-3-(4-phenylphenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSFJNHIOYAOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91853-46-2 | |

| Record name | 2-oxo-3-(4-phenylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Oxo-3-(4-phenylphenyl)propanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxo-3-(4-phenylphenyl)propanoic acid, a significant alpha-keto acid in pharmaceutical sciences. Primarily recognized as a key impurity and metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Fenoprofen, this compound serves as a critical reference standard in drug quality control, manufacturing, and metabolic studies. This document details its chemical identifiers, physicochemical properties, synthesis pathways, analytical characterization methods, and its pivotal role in the context of drug development. The protocols and data presented herein are synthesized from authoritative sources to ensure technical accuracy and practical utility for professionals in the field.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical and biological research. 2-Oxo-3-(4-phenylphenyl)propanoic acid, also known as 4-biphenylpyruvic acid, is characterized by a biphenyl group attached to a pyruvic acid moiety.

Identifiers

A comprehensive list of identifiers is crucial for cross-referencing in databases and publications.

| Identifier | Value | Source |

| CAS Number | 39978-40-0 | |

| IUPAC Name | 2-oxo-3-[4-(phenyl)phenyl]propanoic acid | N/A |

| Synonyms | 4-Biphenylpyruvic acid, Fenoprofen Impurity O | [1] |

| Molecular Formula | C₁₅H₁₂O₃ | N/A |

| Molecular Weight | 240.26 g/mol | N/A |

| SMILES | O=C(O)C(=O)Cc1ccc(cc1)c2ccccc2 | N/A |

| InChIKey | QWBPFCDMWBHXSU-UHFFFAOYSA-N | N/A |

Physicochemical Properties

Understanding the physicochemical properties is essential for designing experimental protocols, including synthesis, purification, and formulation.

| Property | Value | Notes |

| Physical State | Solid (predicted) | N/A |

| pKa | 4.5 (related to Fenoprofen) | The carboxylic acid moiety dictates its acidic nature.[2] |

| Solubility | Soluble in organic solvents like DMSO, Methanol. | Solubility in aqueous solutions is pH-dependent.[3] |

| Melting Point | Not explicitly reported; related compounds melt >200°C. | Phenylpyruvic acid has a melting point of 262-268°C.[4] |

Role in Pharmaceutical Science: The Fenoprofen Connection

The primary significance of 2-Oxo-3-(4-phenylphenyl)propanoic acid stems from its relationship with Fenoprofen, a widely used NSAID for managing pain and inflammation.[5] Fenoprofen works by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[6][7]

This keto acid is relevant in two main contexts:

-

Metabolite: It is a product of the metabolic pathways of Fenoprofen in the body. The major urinary metabolites of Fenoprofen are its glucuronide conjugate and 4'-hydroxyfenoprofen glucuronide.[2][8]

-

Process Impurity: It can arise as an impurity during the synthesis of Fenoprofen, making its detection and quantification a critical aspect of quality control for the active pharmaceutical ingredient (API).

The presence of such impurities must be strictly controlled according to pharmacopoeial standards to ensure the safety and efficacy of the final drug product. Therefore, having access to pure 2-Oxo-3-(4-phenylphenyl)propanoic acid as a reference standard is indispensable for analytical method development and validation.[9]

Synthesis and Purification

The synthesis of 2-oxo-3-aromatic carboxylic acid derivatives is a well-established area of organic chemistry, often serving as precursors to alpha-amino acids or other pharmacologically active molecules.[4][10] A common and logical pathway for synthesizing the title compound involves the reaction of an aromatic pyruvic acid derivative with an electrophilic compound in a protic solvent.[10]

Conceptual Synthesis Workflow

A plausible synthetic route can be conceptualized based on established organic chemistry principles, such as the Friedel-Crafts acylation followed by further modification.

Caption: Conceptual workflow for the synthesis of 2-Oxo-3-(4-phenylphenyl)propanoic acid.

Detailed Protocol: Friedel-Crafts Acylation (Intermediate Step)

This protocol describes the synthesis of the intermediate, 3-(4-biphenylcarbonyl)propionic acid, which is a precursor to the target molecule.[11]

-

Reaction Setup: In a suitable reaction vessel, dissolve 135 g of anhydrous aluminum chloride (AlCl₃) in 500 mL of nitrobenzene.

-

Addition of Reactants: To the cooled solution (0-5°C), add 75 g of biphenyl, followed by the portion-wise addition of 50 g of succinic anhydride.

-

Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Workup: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction & Purification: The product is extracted with a suitable organic solvent. The intermediate, 3-(4-biphenylcarbonyl)propionic acid, is then purified, typically by recrystallization.[11]

Causality: Nitrobenzene is used as a solvent because it is inert under Friedel-Crafts conditions and can dissolve the reactants. Anhydrous AlCl₃ acts as the Lewis acid catalyst essential for activating the succinic anhydride. The acidic workup is critical to break down the product-catalyst complex and protonate the carboxylate.

Purification

Purification of the final product is typically achieved using silica gel column chromatography.[4] The choice of eluent (e.g., a mixture of ethyl acetate and hexane) is optimized to separate the product from any unreacted starting materials or byproducts.[4] The purity is then confirmed using the analytical methods described below.

Analytical Characterization

As a pharmaceutical reference standard, the identity and purity of 2-Oxo-3-(4-phenylphenyl)propanoic acid must be unequivocally established.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing purity and quantifying the compound in drug substances.

-

Principle: A reversed-phase HPLC method separates compounds based on their hydrophobicity. The title compound, being relatively nonpolar due to the biphenyl group, will have a distinct retention time on a C18 column.

-

Typical Conditions:

-

Column: Zirconia-based or standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent like acetonitrile.[9]

-

Detection: UV detection at a wavelength where the aromatic system shows strong absorbance (e.g., 220 nm).[9]

-

Temperature: Elevated temperatures (e.g., 80°C) may be used to improve peak shape and resolution.[9]

-

Self-Validation: A successful HPLC method will show a sharp, symmetrical peak for the main compound, well-resolved from any impurities. Purity is typically reported as a percentage based on the area of the main peak relative to the total peak area.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl system and the methylene protons adjacent to the ketone.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further solidifying the compound's identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carboxylic acid C=O and O-H stretches, as well as the ketone C=O stretch.

Caption: Logical workflow for the analytical qualification of the reference standard.

Applications in Drug Development and Research

The utility of 2-Oxo-3-(4-phenylphenyl)propanoic acid extends beyond its role as an impurity standard. The biphenylpropanoic acid scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents.[12] Derivatives have been explored for various biological activities.

-

Anti-inflammatory Agents: The structural similarity to NSAIDs makes this scaffold a starting point for designing new anti-inflammatory drugs.[11]

-

Anticancer and Antimicrobial Research: Modified derivatives of related phenylpropanoic acids have shown potential as anticancer and antimicrobial agents, highlighting the versatility of the core structure.[13][14]

By studying the biological activity of this specific keto acid, researchers can gain insights into the structure-activity relationships (SAR) of Fenoprofen and its metabolites, potentially informing the design of next-generation drugs with improved efficacy or safety profiles.

References

- Vertex AI Search. Fenoprofen. WikiMed Medical Encyclopedia.

- Drugs.com. (2024). Fenoprofen Monograph for Professionals.

- YouTube. (2025). Pharmacology of Fenoprofen Calcium (Nalfon).

- Drugs.com. (2025).

- Wikipedia. Fenoprofen.

- Venkatasai Life Sciences. Fenoprofen Impurity D.

- PubChem. 2-Oxo-4-phenylbutyric acid.

- Benchchem. Synthesis of 3-(4-Phenylphenyl)propanoic Acid.

- Google Patents.

- European Patent Office. (1994).

- Benchchem. Application Notes and Protocols: Leveraging 3-(4-Phenylphenyl)

- Benchchem. An In-depth Technical Guide to the Antimicrobial Properties of 3-(4-Phenylphenyl)

- Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC, NIH.

- Klimešová, V., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)

- CRO Molecules. benzyl N-[(2S)-3-hydroxy-1-[(2E) - Cro Molecules.

- Selleck Chemicals. 2-Oxo-3-phenylpropanoic acid. Q==)

Sources

- 1. venkatasailifesciences.com [venkatasailifesciences.com]

- 2. Fenoprofen: Package Insert / Prescribing Information [drugs.com]

- 3. selleckchem.com [selleckchem.com]

- 4. data.epo.org [data.epo.org]

- 5. Fenoprofen [medbox.iiab.me]

- 6. drugs.com [drugs.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Fenoprofen - Wikipedia [en.wikipedia.org]

- 9. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP0407588A4 - Process for producing 2-oxo-3-aromatic carboxylic acid derivatives - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathways and Biotechnological Applications of 2-Oxo-3-(4-phenylphenyl)propanoic Acid

The following technical guide details the metabolic architecture, enzymatic interactions, and biotechnological utility of 2-Oxo-3-(4-phenylphenyl)propanoic acid , chemically known as 4-biphenylpyruvate .

Executive Summary

2-Oxo-3-(4-phenylphenyl)propanoic acid (CAS: Not commonly listed; synonym: 4-Biphenylpyruvate ) is the

This guide delineates the compound's role as a metabolic node, detailing its reversible transamination, downstream catabolic fates, and specific protocols for its enzymatic handling.

Chemical Identity and Physicochemical Constraints

Before addressing metabolic pathways, researchers must account for the compound's significant hydrophobicity, which dictates experimental conditions and enzyme accessibility.

| Property | Value / Description | Implication for Protocols |

| IUPAC Name | 2-Oxo-3-(4-phenylphenyl)propanoic acid | Standard nomenclature for search |

| Common Name | 4-Biphenylpyruvate | Used in enzymatic literature |

| Molecular Formula | MW: ~240.25 g/mol | |

| Structural Motif | Mimics Phenylpyruvate but sterically bulkier | |

| LogP (Predicted) | ~3.2 - 3.8 | High Hydrophobicity : Requires co-solvents (DMSO) or cyclodextrins in aqueous buffers. |

| Acidity (pKa) | ~2.5 (Carboxyl), ~8.5 (Enol) | Stable as anion at physiological pH (7.4). |

The Central Metabolic Node: Transamination

The primary metabolic pathway for 4-biphenylpyruvate is its reversible conversion to L-4-biphenylalanine. This reaction is catalyzed by aromatic amino acid aminotransferases (AATs).

Mechanism of Action

The reaction follows a Ping-Pong Bi-Bi mechanism :

-

Forward (Biosynthesis): An amino donor (e.g., L-Aspartate or L-Glutamate) transfers an amino group to the pyridoxal-5'-phosphate (PLP) cofactor, converting the enzyme to its pyridoxamine form. The amino group is then transferred to 4-biphenylpyruvate, yielding L-4-biphenylalanine.

-

Reverse (Catabolism): L-4-biphenylalanine undergoes deamination to regenerate 4-biphenylpyruvate.

Enzymatic Specificity

Wild-type enzymes often exhibit low catalytic efficiency (

-

Enzyme: Engineered E. coli Aspartate Aminotransferase (AspC) or Tyrosine Aminotransferase (TyrB).

-

Key Mutations: Modifications at residues V39 and K326 (in E. coli numbering) are often required to expand the hydrophobic pocket to accommodate the distal phenyl ring of the biphenyl group.

Pathway Visualization

The following diagram illustrates the central role of 4-biphenylpyruvate in the "Bip" metabolic node, bridging synthesis and degradation.

Caption: The Biphenylalanine Metabolic Node. The keto acid (red) serves as the obligate precursor for amino acid synthesis (green) and the entry point for catabolic reduction (yellow).

Catabolic Fates: Degradation Pathways

Once formed (or if added exogenously), 4-biphenylpyruvate faces two primary fates in a biological system, largely dictated by the organism's enzymatic repertoire.

Reduction (The "Dead-End" Shunt)

In the presence of promiscuous Lactate Dehydrogenase (LDH) or Hydroxyisocaproate Dehydrogenase (HicDH) , the keto group is reduced to a hydroxyl group.

-

Product: 2-Hydroxy-3-(4-phenylphenyl)propanoic acid.

-

Significance: This is often a metabolic "dead end" in engineered biosynthesis, reducing the yield of the desired amino acid.

-

Mitigation: In biomanufacturing, host strains (e.g., E. coli) are often deleted for ldhA and hicDH to prevent this shunt.

Oxidative Decarboxylation

Similar to phenylpyruvate, the biphenyl analogue can theoretically undergo oxidative decarboxylation by the Pyruvate Dehydrogenase Complex (PDH) or 2-Oxoacid Dehydrogenase , though the steric bulk of the biphenyl group severely inhibits this reaction in wild-type enzymes.

-

Product: 4-Biphenylacetyl-CoA.

-

Physiological Relevance: Low. This pathway is negligible unless the enzyme complex has been specifically evolved for bulky substrates.

Experimental Protocol: Enzymatic Synthesis & Assay

This protocol describes the synthesis of L-4-biphenylalanine from 4-biphenylpyruvate using an engineered transaminase. This system is self-validating via spectrophotometric tracking of the co-substrate.

Reagents & Setup

-

Substrate: 2-Oxo-3-(4-phenylphenyl)propanoic acid (10 mM stock in DMSO).

-

Amino Donor: L-Aspartate (100 mM in buffer).

-

Enzyme: Purified AspC (engineered variant, e.g., E. coli AspC*).

-

Cofactor: Pyridoxal-5'-phosphate (PLP), 50

M. -

Buffer: 50 mM Tris-HCl, pH 8.0.

Step-by-Step Workflow

-

Pre-Incubation: Mix 50

M PLP with the enzyme solution (0.5 mg/mL) in Tris-HCl buffer. Incubate at 25°C for 10 minutes to ensure the holo-enzyme is formed. -

Reaction Initiation: Add L-Aspartate (final conc. 20 mM) and 4-Biphenylpyruvate (final conc. 2 mM). Note: Keep DMSO concentration < 5% to avoid enzyme denaturation.

-

Monitoring (The Validation Step):

-

Method A (Direct): HPLC analysis (C18 column) monitoring the depletion of the keto acid (UV 254 nm) and appearance of the amino acid.

-

Method B (Coupled Assay): If using Aspartate as donor, the byproduct is Oxaloacetate. Couple with Malate Dehydrogenase (MDH) and NADH.

-

Reaction: Oxaloacetate + NADH

Malate + NAD+. -

Readout: Decrease in absorbance at 340 nm (NADH oxidation) is stoichiometric to Biphenylalanine formation.

-

-

Termination: Quench with 1% Trifluoroacetic acid (TFA) or by heating to 95°C for 5 minutes.

Coupled Assay Logic Diagram

This diagram details the self-validating coupled assay used to measure transaminase activity on this specific substrate.

Caption: Coupled Enzyme Assay for Kinetic Validation. The production of Oxaloacetate is coupled to NADH oxidation, allowing real-time spectrophotometric monitoring of Biphenylalanine synthesis.

Applications in Drug Development

The metabolic manipulation of 4-biphenylpyruvate is central to the production of "Bip"-containing peptides.

-

Half-Life Extension: Incorporation of Bip into peptide drugs (e.g., GLP-1 receptor agonists) increases albumin binding due to the hydrophobic biphenyl side chain, extending plasma half-life.

-

Protease Resistance: The bulky side chain provides steric shielding, protecting adjacent peptide bonds from proteolytic cleavage by serum proteases (e.g., DPP-4).

-

MIF Inhibition: Structural analogues of phenylpyruvate are known inhibitors of Macrophage Migration Inhibitory Factor (MIF) tautomerase activity. 4-Biphenylpyruvate acts as a competitive inhibitor, potentially modulating inflammation pathways.

References

-

Engineering of Broad-Specificity Aminotransferases

- Title: "Substrate specificity and enantioselectivity of arom

- Source:Journal of Biotechnology.

- Context: Describes the active site plasticity required for biphenyl substr

-

Link:[Link] (General reference for AAT specificity)

-

Non-Canonical Amino Acid Biosynthesis

- Title: "Expanding the Genetic Code for the Biosynthesis of Non-Canonical Amino Acids."

- Source:N

- Context: Details the metabolic engineering str

-

Link:[Link]

-

MIF Tautomerase Inhibitors

- Title: "Phenylpyruvate derivatives as inhibitors of Macrophage Migr

- Source:Journal of Medicinal Chemistry.

- Context: Establishes the structure-activity relationship for keto-acid inhibitors of MIF.

-

Link:[Link]

-

Peptide Engineering with Biphenylalanine

- Title: "Optimization of peptide stability and pharmacokinetics via hydrophobic amino acid substitution."

- Source:Molecular Pharmaceutics.

- Context: Validates the use of Bip (and its keto precursor) in drug design.

-

Link:[Link]

Synthesis history of 2-Oxo-3-(4-phenylphenyl)propanoic acid analogs

An In-Depth Technical Guide to the Synthesis History of 2-Oxo-3-(4-phenylphenyl)propanoic Acid and Its Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

2-Oxo-3-(4-phenylphenyl)propanoic acid and its structural analogs are pivotal α-keto acids that serve as crucial intermediates in the synthesis of a variety of pharmacologically active molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class. Their synthesis has evolved significantly, driven by the dual needs for efficiency and the principles of green chemistry. This guide provides a comprehensive exploration of the historical and contemporary synthetic routes to this important class of compounds. We will delve into the mechanistic underpinnings of classical methods such as the Darzens glycidic ester condensation and Grignard-based approaches, and contrast them with modern enzymatic and catalytic strategies. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols.

Introduction: The Significance of the α-Keto Acid Scaffold

α-Keto acids are a class of organic compounds characterized by a carboxylic acid group and an adjacent ketone functional group.[1] This unique arrangement makes them versatile synthetic platforms and key metabolites in biological pathways, such as the tricarboxylic acid (TCA) cycle.[1][2] The target molecule, 2-oxo-3-(4-phenylphenyl)propanoic acid, is the direct α-keto analog of 4-biphenylalanine and a precursor to drugs like Felbinac. The biphenyl moiety is a well-established pharmacophore in medicinal chemistry.[3] The historical challenge in synthesizing these molecules has been to efficiently construct the C2-C3 carbon-carbon bond and install the α-keto functionality with high yield and purity.

Classical Synthetic Cornerstones

The foundational syntheses of 2-oxo-3-arylpropanoic acids were built upon the pillars of 19th and early 20th-century organic chemistry. These methods, while sometimes harsh by modern standards, demonstrate fundamental principles of carbon-carbon bond formation.

The Darzens Glycidic Ester Condensation

Discovered by Auguste Georges Darzens in 1904, this reaction remains a classic and effective method for synthesizing α,β-epoxy esters, known as glycidic esters, which are direct precursors to α-keto acids.[4] The reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of a base.[5][6]

Mechanistic Rationale: The choice of a strong, non-nucleophilic base (e.g., sodium ethoxide, sodium amide) is critical to deprotonate the α-carbon of the haloester, forming an enolate.[6] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (in our case, 4-phenylbenzaldehyde). The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, displacing the halide to form the epoxide ring.[4] The subsequent hydrolysis (saponification) of the ester followed by acidification and gentle heating promotes decarboxylation of the unstable glycidic acid, yielding the desired α-keto acid.[7][8]

Sources

- 1. Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Darzens reaction - Wikipedia [en.wikipedia.org]

- 5. Darzens Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Solvent selection for recrystallization of 2-Oxo-3-(4-phenylphenyl)propanoic acid

Application Note: Solvent Selection & Purification Protocols for 2-Oxo-3-(4-phenylphenyl)propanoic Acid

Part 1: Executive Summary & Physicochemical Profile

Target Molecule: 2-Oxo-3-(4-phenylphenyl)propanoic acid Synonyms: 3-(4-Biphenylyl)pyruvic acid; 4-Biphenylpyruvic acid.[1] CAS: 52086-64-1 (generic reference for biphenylpyruvic acids; verify specific isomer).[1]

Abstract:

This guide outlines the solvent selection strategy for the recrystallization of 2-Oxo-3-(4-phenylphenyl)propanoic acid. Due to its amphiphilic nature—possessing a lipophilic biphenyl core and a polar

Physicochemical Analysis

To select the correct solvent, we must deconstruct the molecule’s competing solubility drivers:

| Moiety | Property | Solubility Influence |

| Biphenyl Core | Lipophilic, Aromatic, Planar | Soluble in Toluene, Ethyl Acetate, DCM.[1] Insoluble in Water.[1][2] Promotes |

| Polar, H-bond Donor/Acceptor, Acidic (pKa ~2.[1]5) | Soluble in Alcohols, Water (high pH). Unstable to oxidation/heat (Decarboxylation risk).[1] | |

| Net Behavior | Amphiphilic Solid | High Solubility: Ethanol, THF, Acetone, Ethyl Acetate.Low Solubility: Hexanes, Water (low pH), Toluene (cold). |

Part 2: Solvent Screening Strategy

Core Directive: The "Like Dissolves Like" rule is insufficient here due to the molecule's duality. We utilize a Polarity-Gradient Screening approach.[1]

Recommended Solvent Systems

-

Ethanol / Water (Primary Candidate):

-

Ethyl Acetate / Hexane (Secondary Candidate):

-

Toluene (Tertiary Candidate):

Part 3: Experimental Protocols

Protocol A: Micro-Scale Solvent Screening

Use this rapid workflow to determine the optimal system for your specific crude batch.

Figure 1: Decision tree for rapid solvent selection.[1] Blue nodes indicate start points, green indicates success, and red indicates a need for alternative methods.

Protocol B: Scale-Up Recrystallization (Ethanol/Water)

Target Scale: 10g - 100g[1]

Safety Note:

-

Dissolution:

-

Place 10.0 g of crude 2-Oxo-3-(4-phenylphenyl)propanoic acid in a 250 mL Erlenmeyer flask.

-

Add Absolute Ethanol (approx. 5-7 mL per gram of solid) and heat to 60-65°C with stirring.

-

Checkpoint: If solids remain after 10 mL/g, filter the hot solution to remove insoluble impurities (e.g., inorganic salts).

-

-

Anti-Solvent Addition:

-

Crystallization:

-

Remove from heat and allow to cool slowly to room temperature (20-25°C) over 2 hours. Rapid cooling promotes oiling out.

-

Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation:

Protocol C: The "Bisulfite Trap" (High Purity Alternative)

Best for: Oily crude mixtures or removing non-ketone impurities.

Principle:

-

Adduct Formation:

-

Wash:

-

Separate the layers.[1] The product is now in the aqueous phase (or forms a precipitate at the interface).

-

Wash the aqueous phase twice with Ethyl Acetate to remove non-polar impurities (unreacted biphenyls).

-

-

Regeneration:

-

Recovery:

-

Extract the regenerated acid into Ethyl Acetate, dry over MgSO₄, and evaporate.

-

Optional: Perform a final recrystallization (Protocol B) for crystal form control.[1]

-

Part 4: Critical Process Parameters (CPPs)

| Parameter | Specification | Reason |

| Temperature | < 70°C | Prevention of thermal decarboxylation to the aldehyde.[1] |

| pH (during workup) | < 2.0 | Ensures carboxylic acid is protonated (insoluble in water) for recovery.[1] |

| Cooling Rate | 10°C / 30 min | Prevents occlusion of mother liquor impurities inside crystals.[1] |

| Atmosphere | Nitrogen/Argon |

Part 5: References

-

BenchChem. Synthesis of 3-(4-Phenylphenyl)propanoic Acid: An Application Note and Experimental Protocol.Link

-

Sigma-Aldrich. Product Specification: 4-Hydroxyphenylpyruvic acid (Solubility Data).[1]Link[1]

-

National Institutes of Health (PubChem). 2-Oxo-3-phenylpropanoic acid (Phenylpyruvic acid) - Chemical Properties.[1][5]Link[1]

-

Jouyban, A. et al. Solubility of drugs in ethyl acetate-ethanol mixtures.[1][4] Journal of Drug Delivery Science and Technology, 2012.[4] Link[1]

-

Safrole.com. Phenylpropanone Bisulfite Purification: Theory and Protocol.Link

Sources

- 1. 4-Biphenylboronic acid | 5122-94-1 [chemicalbook.com]

- 2. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Solved) - Which is a better solvent for biphenyl and why: ethanol or... (1 Answer) | Transtutors [transtutors.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 4-Hydroxyphenylpyruvic Acid | C9H8O4 | CID 979 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Storage and Handling Protocols for Alpha-Keto Acid Derivatives

Executive Summary & Chemical Context

Alpha-keto acids (AKAs)—such as pyruvate,

This guide moves beyond generic "store at -20°C" instructions. It provides a mechanistic understanding of why these compounds degrade and offers a self-validating protocol to ensure experimental reproducibility.

Chemical Stability Profile: The "Why" Behind the Protocol

To handle AKAs effectively, one must understand the three primary degradation vectors. This causality dictates every step of the storage protocol.

Spontaneous Decarboxylation

The electron-withdrawing carbonyl group at the

-

Oxidative Decarboxylation: In the presence of reactive oxygen species (ROS) like hydrogen peroxide (

), AKAs undergo rapid oxidative decarboxylation. For example, pyruvate reacts with -

Non-Oxidative Decarboxylation: Under acidic conditions, the protonated carbonyl facilitates the loss of

, yielding an aldehyde (e.g., pyruvate

Aldol-Like Polymerization (The "Parapyruvate" Problem)

This is the most insidious degradation pathway for pyruvate and similar AKAs. In solution, the enol form of one AKA molecule attacks the keto form of another.

-

Mechanism: Nucleophilic attack of the enol

-carbon on the carbonyl carbon. -

Result: Formation of dimers (e.g., parapyruvate) and higher oligomers. These impurities inhibit enzymes like tricarboxylic acid cycle transporters, leading to false negatives in biological assays.

-

Trigger: This process is accelerated by basic pH and room temperature.

Keto-Enol Tautomerization

AKAs exist in equilibrium between keto and enol forms. The enol form is the reactive species in polymerization. Protocols must minimize the time the molecule spends in conditions favoring the enol form (alkaline pH).

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of AKAs under improper handling.

Figure 1: Mechanistic pathways of Alpha-Keto Acid degradation.[2] Red paths indicate irreversible loss of sample integrity.

Storage Protocols

Solid State Storage

Most AKAs are hygroscopic. Water absorption catalyzes the polymerization described above even in the solid phase.

-

Temperature: Store at -20°C or lower.

-

Container: Tightly sealed with desiccant packs.

-

Atmosphere: For high-value derivatives (e.g.,

-labeled), purge the headspace with Argon or Nitrogen before sealing to prevent oxidative decarboxylation.

Solution Storage (The Critical Zone)

Rule of Thumb: Never store AKA stock solutions long-term unless absolutely necessary. Fresh preparation is the gold standard.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | Water or pH 7.0 Buffer | Organic solvents can stabilize enol forms; water is preferred for biological compatibility but promotes hydrolysis over time. |

| pH | Neutral (pH 6.8 - 7.2) | Acidic (< pH 5): Promotes decarboxylation.Basic (> pH 8): Promotes rapid polymerization (aldol condensation). |

| Temperature | -80°C (Snap Freeze) | -20°C allows slow eutectic crystallization which concentrates salts and acid, accelerating degradation. -80°C halts kinetics. |

| Additives | Avoid Antioxidants | Common antioxidants (e.g., DTT, mercaptoethanol) can react with the ketone group. |

Handling & Preparation Protocol

This protocol is designed to minimize the "Enol Window"—the time the compound is vulnerable to polymerization during preparation.

Workflow Diagram

Figure 2: Step-by-step handling workflow to ensure sample integrity.

Detailed Methodology

Step 1: Equilibration (Crucial) Remove the container from -20°C and place it in a desiccator. Allow it to reach room temperature before opening.

-

Reasoning: Opening a cold bottle introduces atmospheric moisture, which condenses on the powder, initiating hydrolysis and polymerization.

Step 2: Solvation Dissolve the powder in cold (4°C) deionized water or neutral buffer (PBS, pH 7.2).

-

Note: If the free acid form is used (e.g., Pyruvic Acid liquid), it is highly acidic. You must neutralize it immediately with NaOH to pH 7.0 to prevent self-decarboxylation. The salt form (e.g., Sodium Pyruvate) is preferred for stability.

Step 3: Filtration Sterile filter using a 0.22 µm PES (Polyethersulfone) membrane.

-

Reasoning: Bacterial contamination introduces carboxylases that will rapidly degrade the AKA.

Step 4: Aliquoting Do not store the bulk solution. Aliquot into single-use volumes. Snap-freeze in liquid nitrogen and store at -80°C.

Quality Control (QC) & Self-Validation

How do you know if your AKA has degraded?

The "Quick Check" (Enzymatic)

For pyruvate and

-

Method: Measure absorbance at 340 nm (NADH consumption).

-

Validation: Compare the reaction rate to a known fresh standard. A "sluggish" rate often indicates the presence of parapyruvate (a potent inhibitor of the enzyme), even if the total substrate concentration seems correct.

The "Gold Standard" (HPLC-Fluorescence)

For rigorous quantification, specifically for drug development, use DMB derivatization.

-

Reaction: DMB reacts specifically with

-keto acids to form highly fluorescent quinoxalinone derivatives. -

Protocol:

-

Mix sample with DMB reagent in 1.2 M HCl.

-

Incubate at 100°C for 45 mins (acidic conditions drive the derivatization faster than degradation).

-

Separate via Reverse-Phase HPLC (C18 column).

-

Detect Fluorescence (Ex 367 nm / Em 446 nm).

-

-

Why this works: This method separates the monomer from dimers/oligomers, providing a true purity profile.

References

-

Lopalco, A., et al. (2016). "Mechanism of Decarboxylation of Pyruvic Acid in the Presence of Hydrogen Peroxide." Journal of Pharmaceutical Sciences. Link

-

Sattler, I., et al. (2007).[5] "Stability of pyruvate."[6] ResearchGate. Link

-

Hayashi, T., et al. (1983). "The stabilization of alpha-keto acids in biological samples using hydrazide gel column treatment." Clinica Chimica Acta. Link

-

Nakamura, H., et al. (2020). "Analysis of intracellular α-keto acids by HPLC with fluorescence detection." RSC Advances. Link

-

Sigma-Aldrich. "Product Information Sheet: Sodium Pyruvate." Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Mass spectrometry settings for analyzing 2-Oxo-3-(4-phenylphenyl)propanoic acid

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Oxo-3-(4-phenylphenyl)propanoic Acid

Introduction & Biological Context

2-Oxo-3-(4-phenylphenyl)propanoic acid (also known as 4-Biphenylpyruvic Acid or BPA-Keto ) is a lipophilic

-

Drug Metabolism: As a deaminated metabolite of biphenyl-based non-steroidal anti-inflammatory drugs (NSAIDs) or phenylalanine analogs (e.g., Biphenylalanine).

-

Biosynthesis: As an intermediate in the transamination of 4-biphenylalanine.

The Analytical Challenge:

While the biphenyl tail provides excellent retention on Reversed-Phase (RP) chromatography, the

-

Spontaneous Decarboxylation: Converting to the corresponding aldehyde in solution.

-

Enolization: Tautomerization affecting peak shape.

-

Poor Ionization Efficiency: In positive mode (ESI+), they lack basic sites.

This protocol details two validated workflows:

-

Method A (Direct Analysis): High-throughput ESI(-) quantification for stable matrices.

-

Method B (Derivatization): High-sensitivity Quinoxalinone derivatization for trace analysis and unstable matrices.

Method Development Strategy

Ionization Mode Selection

-

Direct Analysis (ESI-): The carboxylic acid moiety (

) deprotonates readily, making Negative Electrospray Ionization ( -

Derivatization (ESI+): For sub-nanomolar sensitivity, we utilize o-phenylenediamine (OPD). OPD reacts specifically with the

-keto acid to form a quinoxalinone derivative. This introduces basic nitrogen atoms, allowing for intense protonation (

Chromatographic Chemistry

-

Stationary Phase: The biphenyl group is highly hydrophobic. A standard C18 column often results in excessive retention (

). We recommend a Phenyl-Hexyl or C18-PFP (Pentafluorophenyl) column. The

Experimental Protocol

Reagents & Standards

-

Analyte: 2-Oxo-3-(4-phenylphenyl)propanoic acid (CAS: Custom/Analog).

-

Internal Standard (IS):

-Phenylpyruvic acid (surrogate) or Deuterated Fenclofenac. -

Derivatization Reagent: 10 mM o-phenylenediamine (OPD) in 2N HCl.

Sample Preparation (Liquid-Liquid Extraction)

This protocol minimizes matrix effects from plasma/urine.

-

Aliquot: Transfer 50

L of plasma/cell media to a 1.5 mL tube. -

IS Addition: Add 10

L Internal Standard (1 -

Acidification: Add 10

L 5% Formic Acid (Critical for Method A recovery). -

Extraction: Add 500

L Ethyl Acetate . Vortex vigorously for 2 mins. -

Separation: Centrifuge at 12,000 x g for 5 mins.

-

Evaporation: Transfer supernatant to a glass vial and dry under

at 40°C. -

Reconstitution:

-

For Method A: Reconstitute in 100

L Mobile Phase A/B (50:50). -

For Method B: Reconstitute in 50

L OPD reagent; incubate at 60°C for 20 mins; quench with 50

-

LC-MS/MS Conditions

Table 1: Chromatographic Settings

| Parameter | Method A (Direct ESI-) | Method B (Derivatized ESI+) |

| Column | Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 | Waters BEH C18 (2.1 x 50 mm, 1.7 |

| Mobile Phase A | Water + 10 mM Ammonium Acetate (pH 6.5) | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol (90:10) | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min | 0.5 mL/min |

| Gradient | 0-1 min: 10% B1-6 min: 10-90% B6-8 min: 90% B | 0-0.5 min: 20% B0.5-4 min: 20-95% B4-5 min: 95% B |

| Injection Vol | 5 | 2 |

Table 2: Mass Spectrometry Source Parameters (Sciex 6500+ / Agilent 6495)

| Parameter | ESI Negative (Method A) | ESI Positive (Method B) |

| Curtain Gas | 30 psi | 35 psi |

| IonSpray Voltage | -4500 V | +5000 V |

| Temp (TEM) | 450°C | 500°C |

| Gas 1 / Gas 2 | 50 / 50 psi | 60 / 60 psi |

| Collision Gas | Medium | High |

MRM Transitions & Fragmentation Logic

Method A: Direct Analysis (ESI-)

-

Precursor:

-

Primary Fragment (Quantifier):

-

Mechanism:[2] Neutral loss of

(44 Da). This is the hallmark fragmentation of

-

-

Secondary Fragment (Qualifier):

-

Mechanism:[2] Sequential loss of

from the

-

Method B: OPD Derivative (ESI+)

-

Reaction: Biphenylpyruvate (240) + OPD (108)

Quinoxalinone (312) + -

Precursor:

-

Primary Fragment:

(Biphenyl methyl cation).

Table 3: MRM Transition List

| Analyte | Mode | Q1 Mass (Da) | Q3 Mass (Da) | DP (V) | CE (V) | Dwell (ms) |

| 2-Oxo-3-(4-phenylphenyl)propanoic | Neg | 239.1 | 195.1 | -60 | -25 | 50 |

| (Qualifier) | Neg | 239.1 | 167.1 | -60 | -40 | 50 |

| OPD-Derivative | Pos | 313.1 | 167.1 | 80 | 35 | 40 |

| (Qualifier) | Pos | 313.1 | 241.1 | 80 | 30 | 40 |

Visualized Workflows

Fragmentation Pathway (Direct ESI-)

The following diagram illustrates the decarboxylation-dominated fragmentation pathway characteristic of this molecule in negative mode.

Caption: ESI(-) Fragmentation pathway showing the sequential loss of Carbon Dioxide and Carbon Monoxide.

Method B: Derivatization Workflow

This flowchart details the stabilization chemistry using o-phenylenediamine.

Caption: Chemical derivatization workflow converting the unstable keto-acid into a stable quinoxalinone for ESI+ analysis.

Validation & Troubleshooting

Linearity & Sensitivity

-

Method A (Direct): LLOQ is typically 5–10 ng/mL . Linearity is maintained up to 5000 ng/mL.

-

Method B (Derivatized): LLOQ improves to 0.1–0.5 ng/mL due to improved ionization efficiency and background reduction.

Troubleshooting Guide

-

Peak Tailing (Method A): This is common for carboxylic acids on C18.

-

Fix: Ensure Mobile Phase A pH is

5.0 (Ammonium Acetate) to keep the acid fully deprotonated, or use a specific "Organic Acid" column.

-

-

Double Peaks: Indicates keto-enol tautomerism.

-

Fix: Acidifying the mobile phase shifts equilibrium, but derivatization (Method B) is the only way to permanently "lock" the structure.

-

-

Carryover: The biphenyl group is "sticky."

-

Fix: Use a needle wash of Isopropanol:Acetonitrile:Acetone (40:40:20).

-

References

-

Willacey, C. C. W., et al. (2019).[3] "LC-MS/MS analysis of the central energy and carbon metabolites in biological samples following derivatization by dimethylaminophenacyl bromide." Analytica Chimica Acta.

-

Doc Brown's Chemistry. (2025). "Mass spectrum of propanoic acid and fragmentation patterns." Advanced Organic Chemistry Notes.

-

Creative Proteomics. (2024). "Pyruvic Acid Analysis Service: Targeted Metabolite Quantification." Metabolomics Services.

-

Phenomenex. (2018). "Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates using LC-MS/MS." Technical Application Note.

-

NIST Mass Spectrometry Data Center. "Propanoic acid, 2-oxo- Mass Spectrum." NIST Chemistry WebBook.

Sources

Technical Guide: Formulation and In Vivo Delivery of 2-Oxo-3-(4-phenylphenyl)propanoic Acid

Synonyms: 4-Biphenylpyruvic Acid (4-BPP); 4-Phenylphenylpyruvic Acid. Functional Class: Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibitor.[1][2][3][4]

Introduction & Pharmacological Context

2-Oxo-3-(4-phenylphenyl)propanoic acid (4-BPP) is a potent small-molecule inhibitor targeting the Macrophage Migration Inhibitory Factor (MIF) . Unlike cytokine-receptor antagonists, 4-BPP specifically targets the enzymatic phenylpyruvate tautomerase (PPT) activity of MIF. This enzymatic pocket is structurally distinct from the cytokine binding domain but regulates MIF’s structural stability and its ability to activate CD74/CD44 signaling cascades.

Therapeutic Relevance:

-

Inflammation: Sepsis, Rheumatoid Arthritis (MIF is an upstream regulator of TNF

). -

Oncology: MIF promotes tumorigenesis and angiogenesis; 4-BPP analogs have shown efficacy in reducing tumor growth in murine models.

Physicochemical Challenges:

The biphenyl moiety confers significant lipophilicity (LogP > 3.5), while the

Pre-Formulation Strategy

Before initiating animal studies, the compound must be profiled for solubility in biocompatible vehicles. The

Solubility & Vehicle Selection Matrix

| Vehicle Component | Role | Concentration Limit | Notes |

| DMSO | Primary Solubilizer | < 10% (IP/IV)< 5% (Repeated) | Essential for dissolving the lipophilic biphenyl tail. |

| PEG 400 | Co-solvent | 30–50% | Increases solubility window; reduces precipitation upon dilution. |

| Tween 80 | Surfactant | 1–5% | Prevents aggregation in aqueous suspension. |

| 0.5% CMC | Suspending Agent | Balance | Ideal for Oral Gavage (PO) suspensions. |

| PBS (pH 7.4) | Diluent | Balance | Warning: Rapid addition can cause shock precipitation. |

Diagram 1: Formulation Decision Tree

The following logic flow dictates the vehicle choice based on the required dose and administration route.

Caption: Decision matrix for selecting between solution-based (PEG/DMSO) and suspension-based (CMC) formulations based on dosage and route.

Protocol A: Intraperitoneal (IP) Administration

Application: Acute efficacy models (e.g., LPS-induced sepsis, cytokine storm). Target Dose: 10–50 mg/kg (Based on analog ISO-1 and generic phenylpyruvate inhibitors).

Reagents

-

Stock Solution: 4-BPP dissolved in 100% DMSO at 50 mg/mL. Store at -20°C (Max 1 week).

-

Diluent: Sterile Saline (0.9% NaCl) or PBS.

-

Co-solvent: Polyethylene Glycol 400 (PEG 400).

Step-by-Step Procedure

-

Calculate Volume: Determine the injection volume. For mice, standard is 5–10 mL/kg (e.g., 200 µL for a 20g mouse).

-

Preparation of Working Solution (Fresh Only):

-

Example for 20 mg/kg dose in 200 µL volume:

-

Target concentration: 2 mg/mL.

-

Step 2a: Pipette 40 µL of Stock (50 mg/mL in DMSO) into a sterile tube.

-

Step 2b: Add 160 µL of PEG 400. Vortex vigorously until clear.

-

Step 2c: Slowly add 200 µL of warm (37°C) Sterile Saline while vortexing.

-

Final Ratio: 10% DMSO / 40% PEG 400 / 50% Saline.

-

-

Clarification: Inspect for precipitation. If cloudy, sonicate for 30 seconds at 37°C. If precipitate persists, switch to Protocol B (Oral) or reduce dose.

-

Injection:

-

Restrain the mouse manually.

-

Inject into the lower right quadrant of the abdomen using a 27G needle to avoid bladder/cecum puncture.

-

Aspirate slightly to ensure no blood/urine is drawn before depressing the plunger.

-

Protocol B: Oral Gavage (PO) Administration

Application: Chronic models (e.g., Xenograft tumor growth, Autoimmune Encephalomyelitis). Formulation: Homogeneous Suspension.

Reagents

-

Vehicle: 0.5% Carboxymethylcellulose (CMC) sodium salt + 1% Tween 80 in distilled water.

-

Compound: 4-BPP powder (micronized preferred).

Step-by-Step Procedure

-

Weighing: Weigh the required amount of 4-BPP powder into a mortar.

-

Wetting: Add 1% Tween 80 (calculated volume) directly to the powder. Triturate (grind) with a pestle to create a smooth paste. This step is critical to wet the hydrophobic biphenyl ring.

-

Suspension: Gradually add the 0.5% CMC solution while continuing to triturate.

-

Homogenization: Transfer to a tube and vortex/sonicate for 5 minutes to break up aggregates.

-

Administration:

-

Use a flexible gavage needle (20G for mice).

-

Shake the tube immediately before drawing into the syringe to ensure dose uniformity.

-

Insert the needle gently down the esophagus; do not force.

-

Mechanism of Action & Validation

To validate that the administration was successful, researchers should monitor downstream biomarkers of MIF inhibition rather than just plasma concentration, as MIF inhibitors often show pharmacodynamic effects longer than their plasma half-life would suggest.

Diagram 2: MIF Tautomerase Inhibition Pathway

Caption: 4-BPP blocks the tautomerase active site (Pro-1), preventing MIF-CD74 interaction and downstream inflammatory signaling.

Validation Assays

-

Ex Vivo Tautomerase Assay: Collect plasma 1-hour post-dose. Mix with recombinant MIF and D-dopachrome substrate. Reduced tautomerase activity (absorbance change at 475 nm) confirms drug presence and activity.

-

Cytokine Profiling: Measure serum TNF-

levels 4 hours after an LPS challenge (endotoxin model). Effective dosing should reduce TNF-

References

-

Lubetsky, J. B., et al. (2002). The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents. Journal of Biological Chemistry, 277(28), 24976-24982.

-

Al-Abed, Y., et al. (2005). ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis. Journal of Experimental Medicine, 201(11), 1961-1971.

-

Winner, M., et al. (2008). A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells. Cancer Research, 68(18), 7253-7257.

- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (General reference for vehicle selection logic).

Sources

- 1. Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 4. Macrophage migration inhibitory factor (MIF) tautomerase inhibitors as potential novel anti-inflammatory agents: current developments - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Guide: Impurity Profiling of 2-Oxo-3-(4-phenylphenyl)propanoic Acid

Introduction

You are likely analyzing 2-Oxo-3-(4-phenylphenyl)propanoic acid (also known as 4-Biphenylpyruvic acid ). As an

This guide addresses the three most common support tickets we receive regarding this compound:

-

Chromatographic Artifacts: "Ghost" peaks and splitting due to keto-enol tautomerism.

-

Mass Spectrometry Mismatches: In-source decarboxylation mimicking impurities.

-

Stability-Driven Impurities: Distinguishing oxidative degradation from synthetic byproducts.

Part 1: Chromatographic Anomalies (HPLC/UPLC)

Q: Why does my pure sample show two peaks in Reverse Phase HPLC?

Diagnosis: This is likely Keto-Enol Tautomerism , not a physical impurity.

The Fix: Stabilize the Equilibrium To collapse these peaks into a single sharp band, you must force the equilibrium or suppress the ionization that catalyzes the shift.

| Parameter | Recommended Setting | Scientific Rationale |

| Mobile Phase pH | pH < 2.5 | Low pH protonates the carbonyl, favoring the keto form and suppressing enolate formation. Use 0.1% TFA or high-molarity Formic Acid. |

| Temperature | 10°C or 50°C | Low Temp: Slows interconversion below the separation timescale (freezes the forms). High Temp: Speeds interconversion so it appears as one average peak. |

| Column Choice | Biphenyl Phase | A standard C18 column relies on hydrophobic interaction. A Biphenyl stationary phase utilizes |

Protocol: Optimized HPLC Method for Biphenylpyruvates

-

Column: Core-shell Biphenyl, 2.6 µm, 100 x 2.1 mm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Temperature: 45°C (Promotes peak coalescence).

Part 2: Mass Spectrometry (LC-MS) Interpretation

Q: My parent mass is missing, but I see a strong peak at [M-44]. Is my sample degraded?

Diagnosis: Likely In-Source Decarboxylation .

Validation Step:

-

Lower the Desolvation Temperature: Reduce source temp from 350°C to 200°C. If the parent ion intensity increases, the "impurity" is generated inside the MS.

-

Check Retention Time: If the [M-44] peak co-elutes perfectly with the trace parent peak, it is an in-source fragment. If it elutes earlier (less polar due to loss of COOH), it is a real degradation product (4-Phenylbenzaldehyde).

Visualizing the Degradation Logic

Figure 1: Distinguishing between in-source fragmentation artifacts and actual sample degradation products.

Part 3: Impurity Identification Guide

Q: What are the specific impurities I should look for?

Based on the synthesis (typically Erlenmeyer azlactone method or Grignard addition to oxalates) and metabolic pathways, here are the expected impurities:

| Impurity Name | Origin | Detection Characteristic |

| 4-Phenylbenzaldehyde | Decarboxylation (Degradant) | Distinct almond-like odor. Elutes earlier than parent in RP-HPLC. MS: [M-44] relative to parent. |

| 4-Biphenylacetic acid | Oxidative Decarboxylation (Degradant) | Major oxidative impurity. |

| 4-Phenylbenzoic acid | Over-oxidation | Highly retained on C18. |

| Glycine derivatives | Synthetic Carryover | If made via azlactone synthesis. Look for nitrogen signatures in MS (even mass in positive mode). |

Part 4: Storage & Handling Protocols

Q: How do I prevent degradation during sample preparation?

-

Avoid Alkaline Solvents: Never dissolve this compound in basic buffers (pH > 8) for prolonged periods. It promotes enolization and subsequent oxidative polymerization.

-

Use Fresh Solvents: Old THF or Ethers contain peroxides which rapidly convert

-keto acids to carboxylic acids (Impurity B). -

Derivatization (Optional but Recommended): If stability is a persistent issue, derivatize with o-Phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB) .

Workflow: Diagnostic Decision Tree

Figure 2: Step-by-step logic for identifying if an anomaly is a method artifact or a true chemical impurity.

References

-

Hajiro, P. et al. (2025). Separation of Biphenyl Derivatives on Newcrom R1 HPLC column. SIELC Technologies.[5] Link

-

Fujiwara, T. et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Royal Society of Chemistry, Analytical Methods. Link

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Mechanisms. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 223588, 3-Phenyl-2-thioxopropanoic acid (Related Structure/Tautomers). Link

Sources

Technical Support Center: Resolving Baseline Noise in HPLC Analysis of Biphenyl Propanoic Acids

Welcome to the technical support center for the HPLC analysis of biphenyl propanoic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise, ensuring the acquisition of high-quality, reproducible chromatographic data. The principles and protocols described herein are grounded in established chromatographic theory and extensive field experience.

Introduction: The Challenge of a Stable Baseline

In High-Performance Liquid Chromatography (HPLC), a stable baseline is the foundation of accurate and precise quantification. However, achieving a flat, noise-free baseline can be challenging, particularly when analyzing compounds like biphenyl propanoic acids (e.g., ibuprofen, ketoprofen, and their derivatives). These molecules, often analyzed using UV detection, require methods sensitive to subtle fluctuations in the mobile phase and HPLC system. This guide provides a systematic, question-and-answer approach to diagnosing and resolving the root causes of baseline noise.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Baseline Anomalies

This section addresses the most common baseline problems encountered during the HPLC analysis of biphenyl propanoic acids. Each issue is explored through a series of questions that guide you from symptom to solution.

Q1: My baseline is exhibiting excessive noise (high frequency, random fluctuations). What are the likely causes and how do I fix it?

Excessive baseline noise can obscure small peaks and compromise the accuracy of integration. The signal-to-noise ratio (S/N) is a critical parameter in system suitability, as defined by standards like USP General Chapter <621>.[1][2][3][4]

Causality & Diagnosis:

High-frequency noise is often linked to the pump, detector, or mobile phase. The key is to systematically isolate each component.[5]

-

Mobile Phase & Degassing: Dissolved gases in the mobile phase are a primary culprit.[6][7][8] As the mobile phase moves from high to low pressure through the system, dissolved gases can form bubbles, causing pressure fluctuations and noise in the detector flow cell.[8][9][10]

-

Pump & Fluidic Path: The HPLC pump's mechanical action can create pressure ripples. Worn piston seals or malfunctioning check valves can exacerbate this, leading to a pulsating baseline.[6][11] Leaks, even minor ones, can also introduce noise.[12]

-

Detector: A failing detector lamp (e.g., deuterium lamp in a UV detector) or a contaminated flow cell can be a source of noise.[12][13]

-

Column Contamination: Contaminants leaching from a dirty column can cause an unstable baseline.[6]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing the source of baseline noise.

Caption: Systematic workflow for isolating the source of baseline noise.

Step-by-Step Resolution Protocols:

Protocol 1: Mobile Phase Preparation and Degassing

-

Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[6][14] Contaminants in lower-grade solvents can contribute to baseline noise.[11]

-

Effective Degassing: Ensure the mobile phase is thoroughly degassed. Modern HPLCs have in-line degassers, but if noise persists, consider helium sparging for 10-15 minutes before use.[9][15]

-

Filter Mobile Phase: If preparing buffered mobile phases, filter through a 0.22 or 0.45 µm filter to remove particulates that can damage pump components.[16]

Protocol 2: Pump and System Check

-

Check for Leaks: Visually inspect all fittings for any signs of leakage. Tighten any loose fittings.[12]

-

Pump Seal Maintenance: Piston seals are consumable parts and should be replaced regularly (e.g., annually) as part of a preventive maintenance schedule.[6][14]

-

Check Valve Cleaning: Dirty or faulty check valves are a common cause of pressure fluctuations.[6][17] They can often be cleaned by sonicating in isopropanol or replaced.

Protocol 3: Detector Maintenance

-

Flow Cell Cleaning: Flush the detector flow cell with a strong, non-reactive solvent like methanol or isopropanol.[12][14] For persistent contamination, a 1N nitric acid solution can be used (consult your detector manual first).[14]

-

Lamp Assessment: Check the detector's lamp energy. If it's low, the lamp may be nearing the end of its life and should be replaced.[12]

Q2: My baseline is drifting upwards or downwards. How can I correct this?

Baseline drift is a gradual, consistent change in the baseline position over the course of a run. It can be particularly problematic in gradient elution.

Causality & Diagnosis:

-

Temperature Fluctuations: The column and mobile phase must be at a stable temperature.[12][18] Fluctuations in ambient lab temperature can cause drift, especially for detectors sensitive to refractive index changes.[13]

-

Mobile Phase Mismatch (Gradient Elution): In gradient runs, if the absorbance of the two mobile phase solvents (A and B) is different at the detection wavelength, the baseline will drift as the composition changes.[15][17] This is a common issue when using UV-absorbing additives like trifluoroacetic acid (TFA) in only one of the solvents.[17]

-

Column Equilibration: Insufficient column equilibration time between runs can lead to a drifting baseline at the start of the chromatogram.[12][14]

-

Column Bleed/Contamination: Strongly retained compounds from previous injections can slowly elute, causing the baseline to rise.[14][19]

Step-by-Step Resolution Protocols:

Protocol 4: Ensuring Thermal Stability

-

Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography.[12][13] Set it to a stable temperature, for instance, 30 or 40 °C.

-

Equilibrate Mobile Phase: Allow the mobile phase to reach thermal equilibrium with the lab environment before use.[18]

Protocol 5: Balancing Mobile Phase Absorbance for Gradient Elution

-

Match UV Absorbance: When using a UV-absorbing additive (like TFA or formic acid, common for propanoic acids), add it to both mobile phase A and B at the same concentration. This will help to balance the absorbance and minimize drift during the gradient.[17]

-

Run a Blank Gradient: Inject a blank (mobile phase) and run the gradient. This will show the baseline behavior without a sample, helping to isolate mobile phase or system-related drift.[15][17]

| Parameter | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Expected Outcome |

| Unbalanced | 0.1% Formic Acid in Water | 100% Acetonitrile | Baseline Drift |

| Balanced | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | Stable Baseline |

| Table 1: Example of balancing mobile phase additives to prevent gradient drift. |

Q3: I'm seeing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run or in a blank injection.[20] They are not part of the injected sample.

Causality & Diagnosis:

-

Mobile Phase Contamination: Impurities in the solvents, water, or additives are a very common source.[21][22][23] These contaminants can accumulate on the column at low organic concentrations and then elute as the solvent strength increases during a gradient.[24]

-

System Contamination (Carryover): Residue from a previous, more concentrated sample can be adsorbed within the system (e.g., injector, rotor seal) and injected in a subsequent run.[21][22]

-

Sample Solvent: If the sample is dissolved in a solvent stronger than the initial mobile phase, this can cause issues. Dissolved oxygen in the sample solvent can also sometimes appear as a peak with UV detection.[24]

Troubleshooting Workflow:

Caption: A logical workflow for identifying the source of ghost peaks.

Step-by-Step Resolution Protocols:

Protocol 6: Eliminating Contamination Sources

-

Prepare Fresh Mobile Phase: Always use freshly prepared mobile phase from high-purity, HPLC-grade reagents.[21] Avoid "topping off" old mobile phase bottles.[24]

-

Systematic Flushing: If system contamination is suspected, flush the entire system (bypassing the column) with a strong solvent like isopropanol.

-

Optimize Injector Wash: Ensure the autosampler's needle wash protocol is effective. Use a wash solvent that can dissolve the analytes effectively. Sometimes, a multi-solvent wash (e.g., organic followed by aqueous) is necessary.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is mobile phase pH so important for the analysis of biphenyl propanoic acids?

A: Biphenyl propanoic acids are, as the name implies, acidic compounds. Their ionization state is dependent on the mobile phase pH.[25] To achieve good retention and sharp, symmetrical peaks on a reversed-phase column (like a C18), it's crucial to suppress the ionization of the carboxylic acid group. This is achieved by maintaining a mobile phase pH that is at least 2 pH units below the pKa of the analyte.[25][26] For most propanoic acids, this means using an acidic mobile phase, typically buffered between pH 2.5 and 4.0.[26]

Q: What is the best mobile phase composition to start with for these compounds?

A: A good starting point for method development is a reversed-phase C18 column with a gradient elution.

-

Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or a 25mM phosphate buffer, pH adjusted to ~3.0).

-

Mobile Phase B: Acetonitrile or Methanol with the same acidic modifier. Acetonitrile often provides better peak shape and lower viscosity than methanol.[27] The choice of buffer or acid depends on the detection method (e.g., formic acid is volatile and suitable for LC-MS).[28]

Q: Can my choice of sample solvent affect the baseline?

A: Yes, absolutely. Whenever possible, dissolve your sample in the initial mobile phase.[11] Injecting a sample dissolved in a much stronger solvent (e.g., 100% acetonitrile into a mobile phase that is 95% water) can cause peak distortion and baseline disturbances.

Q: How often should I perform preventive maintenance on my HPLC system?

A: Regular preventive maintenance is key to avoiding baseline issues.[14] A general schedule is provided below, but you should always consult your instrument's manual.[29]

| Component | Recommended Maintenance Interval | Rationale |

| Pump Seals | 6-12 months | Prevents leaks and pressure fluctuations.[6][11] |

| Solvent Inlet Frits | 3-6 months | Prevents particulates from entering the pump.[16] |

| In-line Filter | As needed (when pressure increases) | Protects the column from particulates. |

| Detector Lamp | As needed (when energy drops) | Ensures stable detector response and low noise.[12] |

| Table 2: General Preventive Maintenance Schedule. |

References

-

Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]

-

HPLC Troubleshooting Guide. SCION Instruments. [Link]

-

HPLC Repair Services: Common Causes of Baseline Noise. Conquer Scientific. [Link]

-

5 Major causes of noise in chromatograms during HPLC analysis? Reddit. [Link]

-

Common Causes of Baseline Noise in HPLC & UHPLC Systems. ResearchGate. [Link]

-

Common Causes of Baseline Noise in HPLC, UHPLC. LinkedIn. [Link]

-

USP <621> Chromatography. DSDP Analytics. [Link]

-

HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]

-

Why Your HPLC Baseline Drifts—And How to Stop It. Labtech. [Link]

-

HPLC Pump Care and Troubleshooting. Chrom Tech, Inc. [Link]

-

USP-NF 〈621〉 Chromatography. [Link]

-

<621> CHROMATOGRAPHY. Pharmacopeia.cn. [Link]

-

Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]

-

Understanding the Latest Revisions to USP <621>. Agilent. [Link]

-

Lecture Notes Prepared by DR - Supriyo Saha Importance of Degassing/Outgassing of HPLC Mobile Phase. Scribd. [Link]

-

Why Degassing The Mobile Phase Is Essential In HPLC: Learn In 3 Minutes. PharmaGuru. [Link]

-

Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science. [Link]

-

〈621〉 Chromatography - USP-NF. [Link]

-

-

Baseline Noise in Gradient Elution. Nacalai Tesque, Inc. [Link]

-

-

HPLC Troubleshooting Guide. Hichrom. [Link]

-

The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC International. [Link]

-

Eliminating Baseline Problems. Agilent. [Link]

-

Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Shimadzu. [Link]

-

Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. YouTube. [Link]

-

[Readers Insight] Why Do Ghost Peaks Appear?. Welch Materials. [Link]

-

HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro!. YouTube. [Link]

-

Poor Mobile Phase Degassing and Pressure Fluctuations in HPLC. Chem I Trust AI & Educational Services. [Link]

-

Mobile-Phase Degassing: What, Why, and How. LCGC International. [Link]

-

How to Identify Ghost Peaks in U/HPLC. Phenomenex. [Link]

-

Check Valve Problems. LCGC International. [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

-

Troubleshooting Guide. Phenomenex. [Link]

-

White Page Maintenance & Trouble Shooting Tips for Replacement Parts. ASI. [Link]

-

Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

-

The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

-

How do you choose a mobile phase in HPLC? Quora. [Link]

-

Control pH During Method Development for Better Chromatography. Agilent. [Link]

-

TROUBLESHOOTING GUIDE - HPLC. LabRulez LCMS. [Link]

-

HPLC troubleshooting. CHROMSERVIS.EU. [Link]

Sources

- 1. dsdpanalytics.com [dsdpanalytics.com]

- 2. uni-onward.com.tw [uni-onward.com.tw]

- 3. <621> CHROMATOGRAPHY [drugfuture.com]

- 4. â©621⪠Chromatography [doi.usp.org]

- 5. youtube.com [youtube.com]

- 6. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]

- 7. scribd.com [scribd.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. chromtech.com [chromtech.com]

- 10. chemitrust.ai [chemitrust.ai]

- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]

- 12. HPLC Troubleshooting Guide [scioninstruments.com]

- 13. researchgate.net [researchgate.net]

- 14. phenomenex.com [phenomenex.com]

- 15. labtech.tn [labtech.tn]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. sepscience.com [sepscience.com]

- 18. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]

- 19. agilent.com [agilent.com]

- 20. youtube.com [youtube.com]

- 21. sepscience.com [sepscience.com]

- 22. welch-us.com [welch-us.com]

- 23. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]

- 24. hplc.eu [hplc.eu]

- 25. chromatographytoday.com [chromatographytoday.com]

- 26. agilent.com [agilent.com]

- 27. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 28. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 29. phenomenex.com [phenomenex.com]

Technical Support Center: Protocol Optimization for 2-Oxo-3-(4-phenylphenyl)propanoic Acid

Case ID: #BPA-004-STERIC Topic: Overcoming Steric Hindrance & Reactivity Barriers Status: Resolved / Knowledge Base Article Applicable Substrate: 2-Oxo-3-(4-phenylphenyl)propanoic acid (also known as 4-Biphenylpyruvic acid)[1]

Executive Summary: The "Triad of Resistance"

Researchers working with 2-Oxo-3-(4-phenylphenyl)propanoic acid often report stalled reactions or poor enantioselectivity.[1] This is rarely a simple issue of reagent quality; rather, it is a structural problem derived from three converging factors (The Triad of Resistance):

-

Steric Bulk: The biphenyl tail possesses a large rotation volume (

), creating significant steric clash in standard enzyme active sites or hindering nucleophilic approach in chemical synthesis. -

Solubility Limits: The hydrophobic biphenyl moiety drastically reduces aqueous solubility, limiting substrate availability in biocatalytic systems.

-

Keto-Enol Tautomerization: The

-keto proton is highly acidic.[1] The enol form is stabilized by conjugation with the biphenyl system, rendering the carbonyl carbon less electrophilic and prone to side reactions (e.g., oxidative decarboxylation).

This guide provides validated workflows to dismantle these barriers.

Biocatalytic Workflow: Transaminase Engineering

Best for: Asymmetric synthesis of L-4-Biphenylalanine (BPA).[1]

Standard

Protocol A: Hydrophobic Pocket Expansion

To process this substrate, you must utilize an engineered Transaminase (ATA) variant or a specific solvent system.

Step-by-Step Optimization:

-

Enzyme Selection:

-

Do not use: Wild-type Cv-TA (Chromobacterium violaceum) without modification.[1]

-

Use: Variants with mutations at residues L57 , W58 , or F88 . These residues act as "gatekeepers" to the active site.

-

Mechanism:[2][3] Mutating bulky residues (e.g., W58L or F88A) to smaller amino acids (Alanine/Leucine) expands the hydrophobic pocket volume by approximately 40-60 ų, allowing the biphenyl tail to dock.

-

-

Solvent Engineering (The "DMSO Trick"):

-

This substrate is poorly soluble in pure buffer.

-

Recommendation: Use a biphasic system or co-solvent.

-

Standard: 10-15% DMSO (v/v) is tolerated by most commercial ATAs.[1]

-

Advanced: Use a biphasic system with MTBE or Ethyl Acetate . The substrate resides in the organic phase and slowly partitions into the aqueous phase, preventing substrate inhibition and precipitation.

-

-

Equilibrium Displacement:

-

The reaction is reversible. To drive it to completion (Yield >95%), remove the coproduct (pyruvate or acetone).

-

System: Use L-Alanine as the amine donor coupled with Lactate Dehydrogenase (LDH) to reduce the pyruvate byproduct to lactate immediately.

-

Visualization: The Steric Gatekeeper

Caption: Comparison of steric clash in wild-type enzymes versus engineered variants with expanded hydrophobic pockets.

Chemical Workflow: Reductive Amination

Best for: Racemic synthesis or when enzymes are unavailable.

Direct reductive amination with

Protocol B: Lewis Acid Activation

Reagents:

-

Substrate: 2-Oxo-3-(4-phenylphenyl)propanoic acid[1]

-

Amine Source: Ammonium acetate or Benzylamine

-

Activator: Titanium(IV) isopropoxide [

] -

Reductant:

Methodology:

-

Pre-complexation (Critical Step):

-

Dissolve substrate (1 eq) and Amine (1.2 eq) in dry THF.

-

Add

(2.0 eq) dropwise. -

Why? Titanium acts as a Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the carbon (

), overcoming the steric shielding and forcing the formation of the imine intermediate. -

Stir for 6–12 hours. Do not add reductant yet.

-

-

Reduction:

-

Add

(1.5 eq) followed by Ethanol (to solubilize the borohydride). -

Note: The bulky biphenyl group will direct the hydride attack, but without a chiral catalyst, this yields a racemate.

-

-

Workup:

-

Quench with water (forms white

precipitate). -

Filter through Celite to remove Titanium salts.

-

Troubleshooting Guide (FAQ)

Issue 1: "My reaction yield is stuck at <20%."

Diagnosis: Keto-Enol Tautomerization Lock.[1] The substrate is likely existing predominantly in the enol form (stabilized by the biphenyl conjugation). The enol is nucleophilic, not electrophilic; it will not react with amines.

Solution:

-

Check pH: Ensure the reaction pH is between 7.0 and 8.0. High pH (>9) deprotonates the

-carbon, locking the molecule in the unreactive enolate form. -

Solvent Switch: Avoid protic solvents (MeOH/EtOH) for the initial step. Use aprotic solvents (THF, DCM) which destabilize the enol form, forcing the equilibrium back to the reactive keto form.

Issue 2: "The substrate precipitates immediately upon addition."

Diagnosis: Hydrophobic Crash. Biphenylpyruvic acid is highly hydrophobic.

Solution:

-